molecular formula C11H9NO4S B11865173 Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate CAS No. 259150-06-6

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B11865173
CAS No.: 259150-06-6
M. Wt: 251.26 g/mol
InChI Key: IQMMYDZZHCJKJX-UHFFFAOYSA-N
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Description

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate at room temperature. The resulting product is then hydrolyzed to obtain the desired compound . Another method involves microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are irradiated in the presence of triethylamine in dimethyl sulfoxide at 130°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction of the nitro group: Produces ethyl 6-aminobenzo[b]thiophene-2-carboxylate.

    Reduction of the carboxylate group: Produces ethyl 6-nitrobenzo[b]thiophene-2-methanol.

    Substitution reactions: Produce various substituted benzothiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzothiophene derivatives have been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H11_{11}N1_{1}O2_{2}S and a molecular weight of approximately 251.26 g/mol. The presence of a nitro group at the 6-position of the benzo[b]thiophene ring, along with an ethyl ester at the 2-carboxylic acid position, contributes to its unique chemical reactivity and biological profile .

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that this compound exhibits effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, particularly those involved in cancer pathways .

Biological Activity Summary Table

Compound Name Structure Features Biological Activity
This compoundNitro at position 6Antimicrobial, anticancer
Ethyl benzo[b]thiophene-2-carboxylateNo nitro groupVaries
Ethyl 5-nitrobenzo[b]thiophene-2-carboxylateNitro at position 5Potentially different
Ethyl 6-methylbenzo[b]thiophene-2-carboxylateMethyl at position 6Varies

Case Studies and Research Findings

  • Anticancer Activity : In a study focused on structure–activity relationships (SAR), derivatives of benzothiophene compounds were tested for their ability to induce apoptosis in leukemia cells. This compound demonstrated significant cytotoxicity with a GI50_{50} value indicating effective inhibition of cell growth .
  • Antimicrobial Efficacy : A recent investigation highlighted the antimicrobial properties of this compound against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, showcasing its potential for developing new antibiotics .
  • Inflammation Inhibition : Research has indicated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for treating inflammatory diseases .

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Biological Activity : Further studies aim to modify the compound's structure to enhance its efficacy and reduce potential side effects.
  • Clinical Applications : Investigating its potential use in clinical settings for treating infections and inflammatory diseases.
  • Mechanistic Studies : Understanding the precise pathways through which this compound exerts its biological effects will be crucial for developing targeted therapies.

Properties

CAS No.

259150-06-6

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

ethyl 6-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9NO4S/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3

InChI Key

IQMMYDZZHCJKJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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